Cas no 175205-50-2 (1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole)
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole
- N-(3,5-DICHLOROPHENYL)-2,5-DIMETHYLPYRROLE
- 1-(3,5-Dichlorophenyl)-2,5-dimethylpyrrole
- ACMC-1CCUA
- AG-E-25452
- CTK4D5686
- STL367691
- 1-(3,5-Dichlorophenyl)-2,5-diMethylpyrrole, 97%
- SB62819
- 175205-50-2
- AKOS000447095
- CS-0357708
- DTXSID90440794
-
- MDL: MFCD00084999
- Inchi: 1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)12-6-10(13)5-11(14)7-12/h3-7H,1-2H3
- InChI Key: PZQGRGDARNXLSP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)N1C(C)=CC=C1C)Cl
Computed Properties
- Exact Mass: 239.02700
- Monoisotopic Mass: 239.0268547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.9Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
Experimental Properties
- Color/Form: solid
- Density: 1.22
- Melting Point: 78-80°C
- Boiling Point: 349.7°Cat760mmHg
- Flash Point: 165.3°C
- Refractive Index: 1.582
- PSA: 4.93000
- LogP: 4.40090
- Solubility: Not determined
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109004759-10g |
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole |
175205-50-2 | 97% | 10g |
$507.74 | 2022-04-02 | |
| Alichem | A109004759-25g |
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole |
175205-50-2 | 97% | 25g |
$922.95 | 2022-04-02 | |
| Chemenu | CM510905-5g |
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole |
175205-50-2 | 97% | 5g |
$*** | 2023-03-30 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25125-1g |
1-(3,5-Dichlorophenyl)-2,5-dimethylpyrrole, 97% |
175205-50-2 | 97% | 1g |
¥475.00 | 2023-02-08 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25125-5g |
1-(3,5-Dichlorophenyl)-2,5-dimethylpyrrole, 97% |
175205-50-2 | 97% | 5g |
¥1769.00 | 2023-02-08 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25125-25g |
1-(3,5-Dichlorophenyl)-2,5-dimethylpyrrole, 97% |
175205-50-2 | 97% | 25g |
¥6226.00 | 2023-02-08 |
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Suppliers
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole
1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole
The compound 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 175205-50-2) is a fascinating organic molecule that has garnered significant attention in the fields of materials science and organic synthesis. This compound belongs to the class of pyrrole derivatives, which are known for their unique electronic properties and versatile applications. The structure of this molecule features a pyrrole ring substituted with a 3,5-dichlorophenyl group at position 1 and methyl groups at positions 2 and 5, making it a highly functionalized compound with potential for further chemical modifications.
Recent studies have highlighted the importance of pyrrole-based compounds in the development of advanced materials, such as conductive polymers and organic semiconductors. The presence of electron-withdrawing groups like the 3,5-dichlorophenyl group in this compound can significantly influence its electronic properties, making it a promising candidate for applications in electronic devices. For instance, researchers have explored the use of similar pyrrole derivatives in the creation of flexible electronics and sensors due to their excellent charge transport properties.
One of the most intriguing aspects of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is its potential as a building block for more complex molecular architectures. The methyl groups at positions 2 and 5 provide steric bulk, which can be advantageous in controlling the geometry of supramolecular assemblies or polymer chains. This feature has led to its investigation in the context of self-assembling systems and nanotechnology.
In terms of synthesis, this compound can be prepared via a variety of methods, including Friedländer annulation reactions or through the modification of existing pyrrole precursors. The choice of synthetic route often depends on the desired purity and scale of production. Recent advancements in catalytic methods have made it possible to synthesize this compound with higher efficiency and selectivity, which is crucial for its potential commercial applications.
From an analytical standpoint, 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided valuable insights into its molecular structure and stability under various conditions. For example, NMR analysis has revealed that the substitution pattern on the pyrrole ring significantly affects the chemical shifts of adjacent protons, which is critical for understanding its reactivity in different chemical environments.
Looking ahead, the integration of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole into functional materials holds immense promise. Its ability to act as both an electron-deficient and electron-rich moiety makes it versatile in heterocyclic chemistry and supramolecular design. Researchers are actively exploring its use in creating novel materials with tailored properties for energy storage devices such as batteries and supercapacitors.
In conclusion, 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 175205-50-2) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in organic synthesis and materials science.
175205-50-2 (1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole) Related Products
- 918299-50-0(1H-Pyrrole, 2-(3-chlorophenyl)-5-methyl-1-phenyl-)
- 175136-79-5(1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde)
- 60176-19-4(4-(2,5-Dimethyl-pyrrol-1-yl)-phenylamine)
- 247225-33-8(3-(2,5-Dimethylpyrrol-1-yl)aniline)
- 590394-79-9(1-(2,3-dichlorophenyl)-2,5-dimethyl-1h-pyrrole)
- 53842-16-3(1H-Pyrrole, 2-(4-chlorophenyl)-5-methyl-1-phenyl-)
- 32411-27-1(1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)-)
- 83-24-9(2,5-dimethyl-1-phenyl-1H-pyrrole)
- 5044-23-5(1-(4-Chlorophenyl)-2,5-dimethylpyrrole)
- 1692-00-8(1H-Pyrrole,1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-)